(5E)-3-(3-chlorophenyl)-5-[4-(diethylamino)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-[4-(diethylamino)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group and a diethylamino-substituted benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-[4-(diethylamino)benzylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with diethylamine to form the corresponding Schiff base. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-[4-(diethylamino)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(5E)-3-(3-chlorophenyl)-5-[4-(diethylamino)benzylidene]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[4-(diethylamino)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(5E)-3-(3-chlorophenyl)-5-[4-(diethylamino)benzylidene]imidazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[4-(diethylamino)phenyl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-23(4-2)16-10-8-14(9-11-16)12-18-19(25)24(20(26)22-18)17-7-5-6-15(21)13-17/h5-13H,3-4H2,1-2H3,(H,22,26)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSDOHTYHMHHF-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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